molecular formula C11H11NO2 B113715 1-Methyl-3-indoleacetic acid CAS No. 1912-48-7

1-Methyl-3-indoleacetic acid

Cat. No.: B113715
CAS No.: 1912-48-7
M. Wt: 189.21 g/mol
InChI Key: NAIPEFIYIQFVFC-UHFFFAOYSA-N
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Description

1-Methyl-3-indoleacetic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in various scientific fields. This compound is structurally characterized by a methyl group attached to the nitrogen atom of the indole ring and an acetic acid moiety at the third position of the indole ring. Indole derivatives, including this compound, are known for their applications in medicinal chemistry, plant biology, and synthetic organic chemistry .

Biochemical Analysis

Biochemical Properties

1-Methyl-3-indoleacetic acid, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules . These interactions play a crucial role in biochemical reactions. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound can influence various types of cells and cellular processes . For instance, it has been found to inhibit the elongation of hypocotyls . It can also impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been found to bind with high affinity to multiple receptors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have threshold effects and can also cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, certain proteins have been found to be localized in the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-indoleacetic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by methylation and carboxylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-indoleacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-indoleacetic acid is unique due to its specific methylation at the nitrogen atom, which alters its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

2-(1-methylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIPEFIYIQFVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291791
Record name 1-Methyl-3-indoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-48-7
Record name 1912-48-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78007
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-3-indoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-indol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-methyl-3-indoleacetic acid influence its susceptibility to photo-oxidation in aqueous solutions?

A: Research suggests that the presence of a methyl group at the 1-position of the indole ring in this compound significantly influences its photo-oxidation pathway compared to 3-indoleacetic acid and methyl-3-indoleacetate. [, ] While detailed mechanistic insights are not provided in the abstracts, the studies indicate that the photo-oxidation products and quantum yields differ between these closely related compounds. [, ] This highlights the importance of structural modifications in modulating the photochemical behavior of indoleacetic acid derivatives.

Q2: Has this compound been investigated as a potential ligand for viral proteins?

A: Yes, this compound has been identified as a small-molecule ligand capable of binding to the full-length NS3 complex of the hepatitis C virus (HCV). [] The study determined the crystal structure of the complex, revealing that this compound occupies an alternate binding site on the NS3 protein. [] This finding suggests potential avenues for exploring the compound's antiviral properties and its interactions with viral targets.

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